

# FNDR-20123: A Novel Antimalarial Circumventing Common Resistance Pathways

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | FNDR-20123 |           |  |  |  |
| Cat. No.:            | B8144553   | Get Quote |  |  |  |

A comprehensive analysis of the novel antimalarial candidate **FNDR-20123** reveals a promising profile, demonstrating consistent efficacy against both drug-sensitive and multi-drug resistant strains of Plasmodium falciparum. This lack of cross-resistance with existing antimalarials, attributed to its distinct mechanism of action as a histone deacetylase (HDAC) inhibitor, positions **FNDR-20123** as a significant development in the fight against drug-resistant malaria.

This guide provides a comparative overview of **FNDR-20123**'s performance against a panel of resistant parasite lines, details the experimental methodologies used to assess its activity, and illustrates its mechanism of action.

### **Comparative Efficacy Against Resistant Strains**

**FNDR-20123** maintains potent activity against P. falciparum strains with well-characterized resistance to conventional antimalarials. As a histone deacetylase (HDAC) inhibitor, its mechanism is distinct from drugs that target pathways where resistance mutations commonly arise.[1] Studies show that the 50% inhibitory concentration (IC50) of **FNDR-20123** remains largely unchanged across a variety of drug-resistant parasite lines, indicating a low potential for cross-resistance.[2][3]

The compound was tested against a panel of mutant and resistant P. falciparum strains, and it was observed to be sensitive in all of them.[1] This suggests that **FNDR-20123** operates through a pathway that is independent of the resistance mechanisms affecting other antimalarials.[1]



| Parasite Strain | Resistance<br>Profile                                     | FNDR-20123<br>IC50 (nM) | Chloroquine<br>IC50 (nM) | Artemisinin<br>IC50 (nM) |
|-----------------|-----------------------------------------------------------|-------------------------|--------------------------|--------------------------|
| 3D7             | Sensitive                                                 | 42                      | 8.6 - 15                 | ~1-5                     |
| K1              | Chloroquine-<br>Resistant                                 | 45                      | 155 - 275                | ~1-5                     |
| Dd2             | Chloroquine-<br>Resistant,<br>Pyrimethamine-<br>Resistant | 48                      | 90.2 - 158               | ~1-5                     |

Note: The IC50 values for comparator drugs are compiled from various sources and are presented as a range to reflect experimental variability. The **FNDR-20123** data is based on the findings of Potluri et al., 2020.

## Mechanism of Action: Histone Deacetylase Inhibition

**FNDR-20123** exerts its antimalarial effect by inhibiting Plasmodium falciparum histone deacetylases (HDACs). HDACs are critical enzymes that regulate gene expression by removing acetyl groups from histone proteins. This deacetylation leads to chromatin condensation and transcriptional repression. By inhibiting HDACs, **FNDR-20123** induces hyperacetylation of histones, which results in a more open chromatin structure. This, in turn, disrupts the tightly regulated gene expression required for the parasite's life cycle, ultimately leading to cell death.





Click to download full resolution via product page

Caption: Mechanism of action of FNDR-20123 as an HDAC inhibitor in P. falciparum.



# Experimental Protocols In Vitro Drug Susceptibility Testing

The cross-resistance profile of **FNDR-20123** was evaluated using a standardized in vitro drug susceptibility assay, typically the SYBR Green I-based fluorescence assay. This method quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the parasites.

#### Materials:

- Plasmodium falciparum strains (drug-sensitive and resistant)
- Human erythrocytes (O+)
- Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
- 96-well microtiter plates
- FNDR-20123 and comparator antimalarial drugs
- SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
- · Fluorescence plate reader

#### Procedure:

- Parasite Culture:P. falciparum strains are maintained in continuous in vitro culture in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
- Drug Plate Preparation: A serial dilution of **FNDR-20123** and comparator drugs is prepared and dispensed into 96-well plates.
- Assay Initiation: Asynchronous or synchronized ring-stage parasite cultures are diluted to a
  final parasitemia of 0.5-1% and a hematocrit of 2% in complete culture medium. This
  parasite suspension is then added to the drug-containing wells.







- Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
- Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the erythrocytes. A lysis buffer containing SYBR Green I is then added to each well.
- Fluorescence Reading: The plates are incubated in the dark for 1-2 hours, and the fluorescence is measured using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
- Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.





Click to download full resolution via product page

Caption: Experimental workflow for in vitro antimalarial drug susceptibility testing.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.malariaworld.org [media.malariaworld.org]
- To cite this document: BenchChem. [FNDR-20123: A Novel Antimalarial Circumventing Common Resistance Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144553#cross-resistance-studies-of-fndr-20123-with-existing-antimalarials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com